molecular formula C19H16F3NO2 B12753699 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- CAS No. 335665-52-6

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-

Cat. No.: B12753699
CAS No.: 335665-52-6
M. Wt: 347.3 g/mol
InChI Key: MCOWTFYQFKENOA-SFHVURJKSA-N
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Description

The compound 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is a heterocyclic organic molecule characterized by a pyridinone core substituted with a trifluoromethyl group, a cyclopropyl moiety, and a phenylmethoxy-propynyl chain. Its structural complexity arises from the combination of electron-withdrawing (trifluoromethyl) and electron-donating (cyclopropyl, phenylmethoxy) groups, which influence its physicochemical and biological properties.

Key properties from ChemExper Chemical Directory ():

  • Molecular Formula: C₁₉H₁₈F₃NO₂
  • Molar Mass: 373.35 g/mol
  • Stereochemistry: One stereocenter (chirality at C18).
  • Hydrogen Bonding: 1 hydrogen donor (pyridinone NH) and 3 hydrogen acceptors (oxygen and nitrogen atoms).
  • Physicochemical Parameters:
    • cLogP: 3.106 (moderate lipophilicity).
    • cLogS: -4.226 (low aqueous solubility).
    • Polar Surface Area: 38.33 Ų (moderate membrane permeability).
  • Synthetic Relevance: The trifluoromethyl and cyclopropyl groups are often incorporated to enhance metabolic stability and target binding in medicinal chemistry .

Properties

CAS No.

335665-52-6

Molecular Formula

C19H16F3NO2

Molecular Weight

347.3 g/mol

IUPAC Name

3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-phenylmethoxybut-3-yn-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C19H16F3NO2/c20-19(21,22)18(11-10-14-8-9-14,16-7-4-12-23-17(16)24)25-13-15-5-2-1-3-6-15/h1-7,12,14H,8-9,13H2,(H,23,24)/t18-/m0/s1

InChI Key

MCOWTFYQFKENOA-SFHVURJKSA-N

Isomeric SMILES

C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=C3

Canonical SMILES

C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridinone core, followed by the introduction of the cyclopropyl, phenylmethoxy, and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinone derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic effects. Research indicates that derivatives of pyridinones often exhibit biological activities such as antibacterial, antifungal, and anti-inflammatory properties. Specifically, the following applications have been noted:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures to 2(1H)-pyridinone may inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a candidate for further investigation in oncology .
  • Neuroprotective Effects : Some pyridinone derivatives have shown promise in neuroprotection, potentially benefiting conditions such as Alzheimer's disease. The ability to penetrate the blood-brain barrier is crucial for these applications .
  • Antimicrobial Properties : The presence of the pyridinone moiety has been linked to antimicrobial activity. Research on related compounds suggests that modifications in the structure can lead to enhanced efficacy against various pathogens .

Synthesis and Derivatives

The synthesis of 2(1H)-pyridinone involves several steps, including the formation of the pyridinone ring and subsequent functionalization to introduce cyclopropyl and trifluoromethyl groups. Understanding the synthetic pathways is essential for developing analogs with improved pharmacological profiles.

Key Synthetic Pathways:

  • Formation of Pyridinone Core : Utilizing starting materials such as 2,3-dihydroxypyridine followed by alkylation reactions can yield the desired pyridinone structure.
  • Functionalization : Subsequent reactions involving cyclopropyl and trifluoromethylation can be achieved through methods like nucleophilic substitution or transition metal-catalyzed reactions .

Case Studies

Several studies highlight the applications of similar compounds in clinical settings:

  • Study on Anticancer Properties : A recent investigation demonstrated that a series of pyridinone derivatives exhibited selective cytotoxicity against specific cancer cell lines, indicating their potential as lead compounds for drug development .
  • Neuroprotective Research : Research involving animal models showed that certain pyridinone derivatives could reduce neuroinflammation and oxidative stress markers, suggesting therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Pyridinone Cores

Compound A : 2(1H)-Pyridinone, 3-[3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propyn-1-yl]-
  • Molecular Formula : C₁₈H₁₅F₃N₂O₂
  • Molar Mass : 348.32 g/mol
  • Key Differences: Replaces the phenylmethoxy group with a 2-pyridinylmethoxy substituent. Reduced steric bulk due to the smaller pyridine ring vs. benzene.
Compound B : 1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone (Fluridone)
  • Use: Herbicide (inhibits carotenoid biosynthesis).
  • Molecular Formula : C₁₉H₁₅F₃N₂O
  • Key Differences :
    • Lacks the cyclopropyl and propynyl chains.
    • Contains a methyl group at position 1 and a 3-(trifluoromethyl)phenyl group at position 3.
  • Implications : Higher hydrophobicity (cLogP ≈ 4.2) and agrochemical utility due to trifluoromethyl’s resistance to degradation .

Derivatives with Cyclopropyl and Trifluoromethyl Groups

Compound C : N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide
  • Molecular Formula : C₂₃H₂₀F₆N₄O₂
  • Key Differences: Replaces pyridinone with a benzamide-oxadiazole hybrid. Contains two trifluoromethyl groups for enhanced electronic effects.
  • Implications : Designed for pharmaceutical applications (e.g., kinase inhibition) with improved target affinity and metabolic stability .

Comparative Data Table

Parameter Target Compound Compound A Compound B (Fluridone) Compound C
Molecular Formula C₁₉H₁₈F₃NO₂ C₁₈H₁₅F₃N₂O₂ C₁₉H₁₅F₃N₂O C₂₃H₂₀F₆N₄O₂
Molar Mass (g/mol) 373.35 348.32 368.33 522.42
Key Substituents Phenylmethoxy, cyclopropyl, trifluoromethyl Pyridinylmethoxy, cyclopropyl, trifluoromethyl 3-(Trifluoromethyl)phenyl, methyl Bis(trifluoromethyl), oxadiazole
cLogP 3.11 ~3.0 (estimated) 4.2 4.8
Hydrogen Bonding 1 donor, 3 acceptors 1 donor, 4 acceptors 1 donor, 2 acceptors 2 donors, 6 acceptors
Applications Medicinal chemistry lead Synthetic intermediate Agrochemical (herbicide) Pharmaceutical candidate

Research Findings and Trends

  • Trifluoromethyl Group: Ubiquitous in agrochemicals and pharmaceuticals due to its electronegativity and resistance to oxidation. The target compound’s trifluoromethyl group enhances its stability compared to non-fluorinated analogues .
  • Cyclopropyl Moieties : Improve conformational rigidity and metabolic stability. Compound A’s cyclopropyl group may reduce off-target interactions vs. bulkier substituents in Compound C .
  • Phenylmethoxy vs. Pyridinylmethoxy : The latter (Compound A) offers improved solubility but may reduce blood-brain barrier penetration due to increased polarity .

Biological Activity

The compound 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is part of the pyridinone family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. Pyridinones are known for their ability to act as scaffolds in drug design, showing potential in various therapeutic areas including anticancer, antibacterial, and anti-inflammatory applications.

Chemical Structure and Properties

The structure of the compound includes a pyridinone ring with specific substitutions that influence its biological activity. The cyclopropyl and trifluoromethyl groups are particularly noteworthy for their effects on pharmacokinetics and binding affinity to biological targets.

Anticancer Activity

Pyridinone derivatives have been extensively studied for their anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression. Research indicates that pyridinones can inhibit key enzymes and pathways associated with tumor growth, such as:

  • Protein Kinases : Several studies have shown that pyridinones can effectively inhibit protein kinases, which are critical in cell signaling pathways related to cancer cell proliferation and survival .
  • Histone Deacetylases (HDACs) : Inhibition of HDACs by pyridinones leads to altered gene expression profiles that can induce apoptosis in cancer cells .
Target EnzymeMechanism of ActionReference
Protein KinasesInhibition of ATP-binding site
Histone DeacetylasesInduction of apoptosis through gene expression modulation

Antimicrobial Activity

The antimicrobial properties of pyridinones are well-documented. The compound has shown efficacy against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or function.

  • Broad-Spectrum Activity : Studies have reported that certain pyridinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Biofilm Disruption : Some compounds within this class have been noted to disrupt biofilm formation, enhancing the effectiveness of traditional antibiotics .
Bacterial StrainActivity TypeReference
MRSABactericidal
E. coliBiofilm inhibition

Anti-inflammatory Effects

Pyridinones also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The anti-inflammatory action is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase).

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyridinone derivatives against various cancer cell lines, demonstrating that modifications at the 3-position significantly enhanced antiproliferative activity. For instance, a derivative showed an IC50 value of 0.06 µM against gastric carcinoma cells, highlighting its potential as a lead compound for further development .
  • Antimicrobial Potency : Another research effort focused on synthesizing new pyridinone analogs that displayed potent activity against multi-drug resistant strains. One compound was found to be effective at concentrations as low as 0.5 µg/mL against VRE (vancomycin-resistant enterococci) strains .

Q & A

Q. Q1. What synthetic strategies are optimal for introducing the cyclopropane and trifluoromethyl groups into the pyridinone core?

Methodological Guidance :

  • Use Sonogashira coupling to incorporate the propargyl group, followed by cyclopropanation via Simmons-Smith reactions for the cyclopropyl moiety .
  • Introduce the trifluoromethyl group via electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under controlled pH (6–7) to avoid side reactions .
  • Key validation : Confirm regioselectivity using 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR, and monitor reaction progress via HPLC with UV detection at 254 nm .

Q. Q2. How can vibrational spectroscopy resolve ambiguities in the compound’s tautomeric forms (e.g., keto-enol equilibrium)?

Methodological Guidance :

  • Perform infrared (IR) and Raman spectroscopy in polar solvents (e.g., D2_2O or DMSO-d6_6) to detect characteristic C=O (1670–1700 cm1^{-1}) and O-H (broad ~3000 cm1^{-1}) stretches .
  • Compare experimental data with DFT-calculated spectra (B3LYP/6-311++G(d,p) basis set) to assign tautomeric populations .

Advanced Research: Biological Activity and Mechanism

Q. Q3. What in vitro models are suitable for evaluating anti-inflammatory activity, given its structural similarity to patented pyridinone derivatives?

Methodological Guidance :

  • Use LPS-stimulated macrophage assays (RAW 264.7 cells) to measure TNF-α/IL-6 suppression via ELISA.
  • Validate target engagement using NF-κB luciferase reporter assays (IC50_{50} determination) .
  • Critical note : Include positive controls (e.g., dexamethasone) and assess cytotoxicity (MTT assay) to differentiate anti-inflammatory effects from cell death .

Q. Q4. How can molecular docking address conflicting data on its binding affinity to cyclooxygenase (COX) isoforms?

Methodological Guidance :

  • Perform flexible docking (AutoDock Vina) with COX-1/COX-2 crystal structures (PDB: 1PTH, 5KIR).
  • Prioritize residues (e.g., Arg120, Tyr355 for COX-2) for mutagenesis studies to validate computational predictions.
  • Cross-reference with surface plasmon resonance (SPR) to quantify binding kinetics (KD_\text{D} values) .

Analytical and Stability Studies

Q. Q5. What advanced chromatographic techniques resolve degradation products under accelerated stability conditions?

Methodological Guidance :

  • Employ HPLC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient) to separate and identify hydrolytic (e.g., cleavage of phenylmethoxy group) and oxidative (e.g., cyclopropane ring opening) degradants.
  • Quantify major impurities using charged aerosol detection (CAD) for non-UV-active species .

Structure-Activity Relationship (SAR) Challenges

Q. Q6. How can conflicting SAR data for trifluoromethyl-substituted pyridinones be reconciled in agrochemical applications?

Methodological Guidance :

  • Design a focused library varying the propargyl substituent (e.g., replacing cyclopropyl with cyclohexyl) and test herbicidal activity using Arabidopsis growth inhibition assays.
  • Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic descriptors (e.g., Hammett σ values) with bioactivity .

Computational and Experimental Integration

Q. Q7. What hybrid methods validate the compound’s interaction with cytochrome P450 enzymes to predict metabolic stability?

Methodological Guidance :

  • Combine molecular dynamics (MD) simulations (AMBER force field) with in vitro microsomal assays (human liver microsomes + NADPH).
  • Monitor metabolite formation via LC-QTOF-MS and correlate with MD-predicted binding modes near heme iron .

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